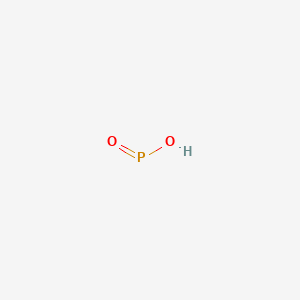
phosphenous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
phosphenous acid, also known as phosphinate, is a class of phosphorus compounds based on the structure of hypophosphorous acid. The hypophosphite ion is represented as ( \text{H}_2\text{PO}_2^- ). Hypophosphorous acid, with the formula ( \text{H}_3\text{PO}_2 ), is a colorless compound that is soluble in water, alcohols, and dioxane. It is commonly supplied as a 50% aqueous solution .
Vorbereitungsmethoden
phosphenous acid salts, such as sodium hypophosphite, are typically prepared by heating white phosphorus in warm aqueous alkali, such as calcium hydroxide, followed by treatment with a strong acid like sulfuric acid . Industrially, hypophosphorous acid is produced via a two-step process involving the treatment of white phosphorus with hot aqueous hydroxide solution and subsequent acidification .
Analyse Chemischer Reaktionen
phosphenous acid compounds undergo various chemical reactions, including:
- phosphenous acids are known for their reducing properties. For example, sodium hypophosphite can reduce metal ions to their base metals, which is utilized in electroless nickel plating . phosphenous acids can be oxidized to phosphates. For instance, the hypophosphite ion can disproportionate on heating to produce phosphine and phosphate salts . Substitution: phosphenous acids can participate in substitution reactions, such as the formation of α-aminophosphinic acids and α-aminophosphinates under classical or microwave-assisted conditions .
Wissenschaftliche Forschungsanwendungen
phosphenous acid derivatives have significant applications in various fields:
Wirkmechanismus
The mechanism of action of hypophosphite compounds involves their ability to act as reducing agents. For example, sodium hypophosphite reduces nickel ions in solution to metallic nickel, which is then deposited on substrates during electroless nickel plating . The molecular targets and pathways involved in these reactions include the activation of metal ions and the formation of stable metal-phosphorus bonds.
Vergleich Mit ähnlichen Verbindungen
phosphenous acid compounds can be compared with other phosphorus-containing compounds such as:
Phosphite: Phosphites are similar to hypophosphites but have different oxidation states and reactivity.
Phosphine oxide: These compounds contain a phosphorus-oxygen double bond and are used in various chemical reactions.
Phosphonate: Phosphonates have a phosphorus-carbon bond and are used in agriculture and industry.
This compound compounds are unique due to their strong reducing properties and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
15460-68-1 |
|---|---|
Molekularformel |
HO2P |
Molekulargewicht |
63.981 g/mol |
IUPAC-Name |
phosphenous acid |
InChI |
InChI=1S/HO2P/c1-3-2/h(H,1,2) |
InChI-Schlüssel |
GQZXNSPRSGFJLY-UHFFFAOYSA-N |
SMILES |
OP=O |
Kanonische SMILES |
OP=O |
Key on ui other cas no. |
68412-68-0 68412-69-1 6303-21-5 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















